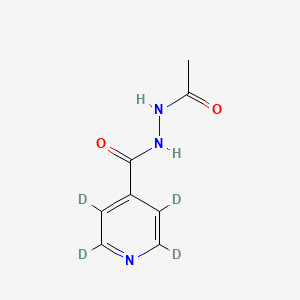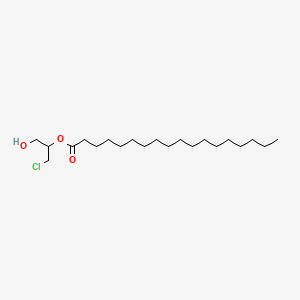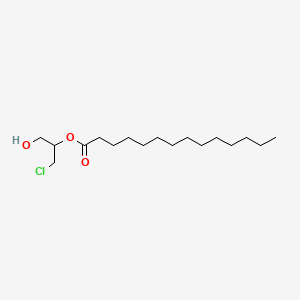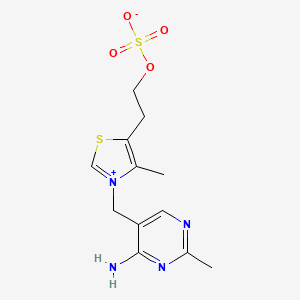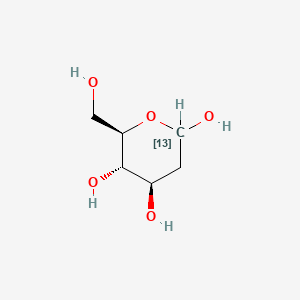
2-デオキシ-D-アラビノヘキソース-1-13C
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Deoxy-D-arabinohexose-1-13C, also known as Labeled Glucose, is a nonmetabolizable glucose analog . It has an empirical formula of 13CC5H12O5 and a molecular weight of 165.15 .
Molecular Structure Analysis
The molecular structure of 2-Deoxy-D-arabinohexose-1-13C is represented by the SMILES stringOC[C@H]1O13CHCC@@H[C@@H]1O . This indicates the presence of a 13C isotope in the molecule. Physical and Chemical Properties Analysis
2-Deoxy-D-arabinohexose-1-13C is a solid with a boiling point of 146-147 °C (lit.) .科学的研究の応用
がん治療
2-デオキシ-D-アラビノヘキソース-1-13Cは、一般に2-デオキシ-D-グルコース(2DG)として知られており、幅広い癌サブタイプの代謝感受性薬として潜在的に有用であることが判明しています . 解糖阻害剤として、2DGは、細胞質膜にグルコーストランスポーター(GLUT)を過剰発現している腫瘍細胞や、解糖と発酵酵素であるヘキソキナーゼ2(HK-2)と乳酸脱水素酵素アイソザイムA(LDH-A)を優先的に標的としています .
代謝拮抗剤研究
2DGは、グルコースとピルビン酸の代謝拮抗剤です。 研究によると、癌細胞内の触媒する速度制限酵素の天然基質を全身的に抑制することで、グルコースとピルビン酸の代謝拮抗剤による代謝介入が大きく強化されます .
グルコプリービックフィーディング研究
2DGは、グルコプリービックフィーディング研究で使用され、カウンターレギュラトリーレスポンス(CRR)のプロセスを誘発して研究するのに役立ちます .
抗癌戦略の開発
2DGは、放射線増感と化学増感、酸化ストレスを含む抗癌戦略の開発で使用されています .
トランスクリプトーム解析
ある研究では、2DGで処理したマウスの9つの組織の転写プロファイルが分析され、2DGが全身的に経路をどのように調節するかを理解しました . この研究は、2DGが臓器間で異なる全身的影響を持ち、複数の経路や機能に影響を与える可能性があることを明らかにしました .
細胞代謝の研究
2DGは、グルコースの骨格にある炭素2にヒドロキシル基がないグルコースアナログです . 細胞内に入ると、2DGは解糖フラックスを乱します。2DGは、ヘキソキナーゼによって2-デオキシグルコース-6-リン酸(2DG-6P)に変換されますが、2DG-6Pは解糖の次の酵素的ステップでホスホグルコースイソメラーゼによって使用することはできません。これは、代謝的デッドエンドとして蓄積します
作用機序
Target of Action
The primary target of 2-Deoxy-D-arabinohexose-1-13C, also known as 2-Deoxy-D-glucose-1-13C, is the enzyme hexokinase . Hexokinase plays a crucial role in the glycolysis pathway, where it catalyzes the first step of converting glucose into glucose-6-phosphate .
Mode of Action
2-Deoxy-D-glucose-1-13C acts as a competitive inhibitor of glucose in the glycolysis pathway . It is structurally similar to glucose and is recognized and phosphorylated by hexokinase to form 2-deoxyglucose-6-phosphate . Unlike glucose-6-phosphate, 2-deoxyglucose-6-phosphate cannot undergo further glycolysis, thereby inhibiting the pathway .
Biochemical Pathways
By inhibiting glycolysis, 2-Deoxy-D-glucose-1-13C disrupts the primary pathway for ATP production in cells . This disruption affects downstream processes that rely on ATP, including various biosynthetic pathways, signal transduction pathways, and cellular homeostasis .
Pharmacokinetics
Given its structural similarity to glucose, it is likely to be absorbed and distributed in the body similarly to glucose .
Result of Action
The inhibition of glycolysis by 2-Deoxy-D-glucose-1-13C leads to a decrease in ATP production, which can result in cell death, particularly in cells with high rates of glycolysis such as cancer cells . This compound has been studied as an anticancer agent due to its ability to selectively target and kill cancer cells .
Action Environment
The action of 2-Deoxy-D-glucose-1-13C can be influenced by various environmental factors. For instance, the presence of high glucose concentrations in the environment can compete with 2-Deoxy-D-glucose-1-13C for binding to hexokinase, potentially reducing its efficacy . Additionally, the stability and activity of 2-Deoxy-D-glucose-1-13C may be affected by factors such as pH, temperature, and the presence of other metabolites .
生化学分析
Biochemical Properties
2-Deoxy-D-arabinohexose-1-13C is phosphorylated by hexokinase to 2-DG-P, which cannot be further metabolized by phosphoglucose isomerase . This results in the accumulation of the compound in the cell, leading to the depletion of cellular ATP .
Cellular Effects
The presence of 2-Deoxy-D-arabinohexose-1-13C in the growth medium can cause marked morphological changes in cells . For instance, in the cells of Rhodosporidium toruloides, the originally elongated ellipsoidal cells grew spherically in the presence of the deoxy-sugar .
Molecular Mechanism
The molecular mechanism of 2-Deoxy-D-arabinohexose-1-13C involves its phosphorylation by hexokinase to 2-DG-P . This product cannot be further metabolized, leading to its accumulation in the cell and the subsequent depletion of cellular ATP .
Temporal Effects in Laboratory Settings
Over time, the presence of 2-Deoxy-D-arabinohexose-1-13C in the growth medium can lead to significant alterations in the carbohydrate composition of the cell wall . For instance, the wall of R. toruloides grown in the presence of the deoxy-sugar contains higher proportions of chitin and glucan .
Metabolic Pathways
2-Deoxy-D-arabinohexose-1-13C is involved in the glycolysis pathway, where it is phosphorylated by hexokinase to 2-DG-P . It cannot be further metabolized by phosphoglucose isomerase, leading to its accumulation in the cell .
特性
IUPAC Name |
(4R,5S,6R)-6-(hydroxymethyl)(213C)oxane-2,4,5-triol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O5/c7-2-4-6(10)3(8)1-5(9)11-4/h3-10H,1-2H2/t3-,4-,5?,6+/m1/s1/i5+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMMURAAUARKVCB-UPKQYVFDSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(OC1O)CO)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H]([C@H](O[13CH]1O)CO)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
201612-55-7 |
Source


|
| Record name | 2-Deoxy-D-arabinohexose-1-13C | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-Methyl-2-propanyl [(4-{1-[(6-amino-2,4-dioxo-1,3-dipropyl-1,2,3,4-tetrahydro-5-pyrimidinyl)amino]-1-oxo-2-butanyl}phenyl)sulfanyl]acetate](/img/structure/B583468.png)

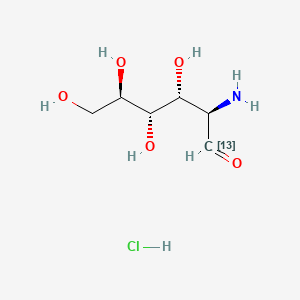
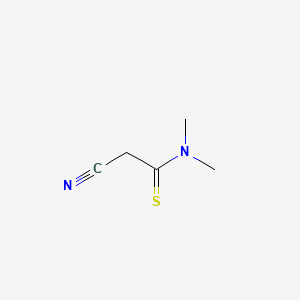




![[5-(2-methylphenyl)-1-pentyl-1H-pyrrol-3-yl]-1-naphthalenyl-Methanone](/img/structure/B583484.png)
